ETHANOL, 2-(o-BIPHENYLYLOXY)-
Overview
Description
ETHANOL, 2-(o-BIPHENYLYLOXY)-, also known as 2-(2-Biphenylyloxy)ethanol, is an organic compound with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol . This compound is characterized by the presence of a biphenyl group attached to an ethanol moiety through an ether linkage. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds like phenoxyethanol have germicidal and germistatic properties . They are often used together with quaternary ammonium compounds .
Mode of Action
It is known that phenoxyethanol, a similar compound, has antibacterial properties and is effective against strains of pseudomonas aeruginosa even in the presence of 20% serum .
Biochemical Pathways
It is known that ethanol, a related compound, is metabolized by alcohol dehydrogenase (adh) and the cytochrome p450 (cyp) 2e1 drug-metabolizing enzyme . These enzymes are also responsible for the biotransformation of xenobiotics and fatty acids .
Pharmacokinetics
Both acute and chronic ethanol use can cause transient changes to many physiological responses in different organ systems .
Result of Action
It is known that phenoxyethanol, a similar compound, has antimicrobial properties and is used as a preservative in cosmetics .
Action Environment
It is known that phenoxyethanol, a similar compound, is a colorless oily liquid with a faint rose-like odor . Its concentration in cosmetics is restricted to 1% in Japan and the European Union .
Biochemical Analysis
Biochemical Properties
Ethanol, 2-(o-biphenylyloxy)- plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary enzymes it interacts with is alcohol dehydrogenase (ADH), which catalyzes the oxidation of ethanol to acetaldehyde. This interaction is crucial as it affects the metabolic pathway of ethanol in the body. Additionally, ethanol, 2-(o-biphenylyloxy)- can interact with cytochrome P450 enzymes, particularly CYP2E1, which is involved in the microsomal ethanol oxidizing system (MEOS). These interactions can lead to the production of reactive oxygen species (ROS), impacting cellular oxidative stress levels .
Cellular Effects
Ethanol, 2-(o-biphenylyloxy)- has various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the integrity of cell membranes, increasing their permeability to ionic species such as protons . This can lead to alterations in cellular homeostasis and affect processes like ATP production and mitochondrial function. Furthermore, ethanol, 2-(o-biphenylyloxy)- can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses to stress .
Molecular Mechanism
The molecular mechanism of action of ethanol, 2-(o-biphenylyloxy)- involves several binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, its interaction with ADH leads to the formation of acetaldehyde, a toxic metabolite that can form adducts with proteins and nucleic acids, disrupting their function . Additionally, ethanol, 2-(o-biphenylyloxy)- can influence the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds and the generation of ROS .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethanol, 2-(o-biphenylyloxy)- can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that ethanol can degrade over time, leading to a decrease in its concentration and efficacy . This degradation can impact the results of long-term experiments and must be considered when designing studies involving this compound.
Dosage Effects in Animal Models
The effects of ethanol, 2-(o-biphenylyloxy)- vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects. For instance, high doses of ethanol can cause significant oxidative stress, leading to cellular damage and apoptosis . Additionally, chronic exposure to high doses can result in the development of tolerance and dependence, as observed in studies with mice .
Metabolic Pathways
Ethanol, 2-(o-biphenylyloxy)- is involved in several metabolic pathways. It is primarily metabolized by ADH and CYP2E1, leading to the production of acetaldehyde and ROS . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and the levels of other metabolites. The involvement of ethanol, 2-(o-biphenylyloxy)- in these pathways highlights its potential impact on cellular metabolism and overall health.
Transport and Distribution
The transport and distribution of ethanol, 2-(o-biphenylyloxy)- within cells and tissues are influenced by its interactions with transporters and binding proteins. It is highly water-soluble, allowing it to diffuse passively across cell membranes . Once inside the cell, it can interact with various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
Ethanol, 2-(o-biphenylyloxy)- is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Within the mitochondria, it can impact mitochondrial function and energy production, further influencing cellular metabolism and health.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHANOL, 2-(o-BIPHENYLYLOXY)- typically involves the reaction of 2-phenylphenol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate alkoxide, which then reacts with ethylene oxide to form the desired product .
Industrial Production Methods: Industrial production of ETHANOL, 2-(o-BIPHENYLYLOXY)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of continuous reactors and efficient separation techniques to isolate the final compound .
Chemical Reactions Analysis
Types of Reactions: ETHANOL, 2-(o-BIPHENYLYLOXY)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed:
Oxidation: Biphenyl-2-carboxylic acid.
Reduction: 2-(2-Biphenylyloxy)ethane.
Substitution: 2-(2-Biphenylyloxy)ethyl chloride.
Scientific Research Applications
ETHANOL, 2-(o-BIPHENYLYLOXY)- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Material Science: Used in the development of advanced materials with specific properties.
Pharmaceutical Research: Investigated for its potential therapeutic properties and as a building block for drug development.
Comparison with Similar Compounds
2-Phenylphenol: Shares the biphenyl structure but lacks the ethanol moiety.
2-(2-Biphenylyloxy)ethane: Similar structure but with an ethane instead of an ethanol group.
Uniqueness: ETHANOL, 2-(o-BIPHENYLYLOXY)- is unique due to the presence of both the biphenyl and ethanol groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound in scientific research .
Properties
IUPAC Name |
2-(2-phenylphenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZAKUWNUGNDLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32171-23-6 | |
Record name | Poly(oxy-1,2-ethanediyl), α-[1,1′-biphenyl]-2-yl-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32171-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80225991 | |
Record name | Ethanol, 2-(o-biphenylyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7501-02-2 | |
Record name | 2-([1,1′-Biphenyl]-2-yloxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7501-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Biphenyl)oxyethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007501022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(2-biphenylyloxy)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(o-biphenylyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-BIPHENYL)OXYETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29PW8VF2JZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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